6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
6-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-22-16-5-3-2-4-11(16)15-9-13(17(20)21)12-8-10(18)6-7-14(12)19-15/h2-9H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOFGJZYTDFRFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-chloroaniline with 2-methoxybenzaldehyde, followed by cyclization and subsequent carboxylation . The reaction conditions often involve the use of catalysts such as molecular iodine or silica gel under solvent-free conditions .
Industrial Production Methods
Industrial production methods for quinoline derivatives, including this compound, often focus on green and sustainable chemistry approaches. These methods may include microwave-assisted synthesis, the use of recyclable catalysts, and solvent-free reactions to minimize environmental impact .
Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylic acid group at the 4-position undergoes decarboxylation under thermal or oxidative conditions. This reaction is critical for generating bioactive quinoline derivatives:
-
Reaction Conditions : Heating in nitrobenzene at 160–180°C under inert atmosphere .
-
Products :
Starting Material Conditions Product Formed Yield 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid Nitrobenzene, 170°C 6-Fluoro-2-phenyl-3-(substituted amino)keto-quinoline 68–72%
Decarboxylation proceeds via radical intermediates, with nitrobenzene acting as both solvent and oxidant . The reaction retains the chloro and methoxyphenyl groups while eliminating CO₂.
Substitution at the Chloro Group
The chloro substituent at the 6-position participates in nucleophilic aromatic substitution (NAS) reactions, enabling functional diversification:
-
Reagents : Amines, thiols, or alkoxides under basic conditions (e.g., K₂CO₃ in DMF).
-
Example Reaction :
Key Data :
Nucleophile (R-NH₂) Reaction Time Yield Piperidine 12 h 85% Benzylamine 10 h 78%
The electron-withdrawing quinoline core enhances the chloro group's reactivity toward NAS, particularly with strong nucleophiles.
Functionalization of the Carboxylic Acid Group
The carboxylic acid undergoes esterification, amidation, and reduction:
Esterification:
-
Conditions : SOCl₂ in methanol or ethanol; yields >90%.
Amidation:
-
Reagents : EDCl/HOBt with primary/secondary amines.
Amine Catalyst Yield Ethylenediamine EDCl/HOBt 75% Aniline DCC/DMAP 68%
Reduction:
-
Reducing Agents : LiAlH₄ reduces -COOH to -CH₂OH.
Methoxyphenyl Group Modifications
The 2-methoxyphenyl moiety participates in demethylation and electrophilic substitution:
-
Demethylation :
Yields phenolic derivatives in 80–85%.
-
Electrophilic Aromatic Substitution :
-
Nitration: HNO₃/H₂SO₄ introduces nitro groups at the para position of the methoxy group.
-
Oxidation and Reduction of the Quinoline Core
-
Oxidation :
-
Reagents : H₂O₂/CH₃COOH oxidizes the quinoline ring to N-oxide derivatives.
-
-
Reduction :
-
Catalytic Hydrogenation : H₂/Pd-C reduces the quinoline ring to tetrahydroquinoline.
-
Cyclocondensation Reactions
The compound serves as a precursor in heterocycle synthesis:
Metal-Catalyzed Cross-Coupling Reactions
The chloro and methoxyphenyl groups enable Suzuki-Miyaura couplings:
-
Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O.
Example Couplings :
Aryl Boronic Acid Yield Phenylboronic acid 82% 4-Methoxyphenylboronic acid 76%
Photochemical Reactions
UV irradiation induces dimerization via [2+2] cycloaddition of the quinoline core:
-
Conditions : UV light (254 nm), benzene solvent.
-
Product : Cyclobutane-linked dimer (yield: 55%).
Key Mechanistic Insights:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₇H₁₂ClNO₃
- Molecular Weight : 313.74 g/mol
- Melting Point : Approximately 185 °C
- Boiling Point : Estimated at around 513.1 °C
The compound features a quinoline structure characterized by a fused bicyclic system containing a benzene ring and a pyridine ring, with a chloro group at the 6-position and a methoxyphenyl group at the 2-position. This unique substitution pattern enhances its chemical reactivity and biological activity compared to related compounds.
Medicinal Chemistry
6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid has been investigated for its potential therapeutic properties:
- Anticancer Activity : Studies have shown that quinoline derivatives exhibit selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), K-562 (leukemia), and HeLa (cervical cancer). For instance, compounds structurally similar to this compound have demonstrated significant inhibition of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 5.0 |
| Compound B | K-562 | 3.5 |
| Compound C | HeLa | 4.2 |
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various bacterial and fungal strains. Preliminary studies indicate that it may inhibit the growth of pathogens, making it a candidate for further exploration in the development of new antimicrobial agents.
Enzyme Inhibition
Research indicates that this compound interacts with critical enzymes such as:
- Topoisomerases : Known for their role in DNA replication, inhibiting these enzymes can lead to cell cycle arrest in cancer cells.
- Alkaline Phosphatases : Inhibition of these enzymes is significant for metabolic processes, as they are involved in dephosphorylation reactions critical for cellular metabolism.
Study on Anticancer Effects
A notable study evaluated the anticancer properties of quinoline derivatives similar to this compound. The research demonstrated that these compounds induced G2/M phase cell cycle arrest in MCF-7 cells, leading to increased apoptosis, as evidenced by chromatin condensation and nuclear fragmentation.
Antimicrobial Activity Assessment
In another study focused on antimicrobial efficacy, quinoline derivatives were tested against various strains of bacteria and fungi. The results indicated that specific derivatives exhibited significant inhibitory effects, suggesting potential applications in treating infections caused by resistant pathogens.
Industrial Applications
Beyond medicinal chemistry, this compound is utilized in:
- Synthetic Organic Chemistry : Serving as an intermediate in the synthesis of more complex quinoline derivatives.
- Material Science : Its unique properties make it suitable for developing materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity .
Comparison with Similar Compounds
Substituent Variations at Position 2
The substituent at position 2 significantly influences the compound’s physicochemical and biological properties.
Key Observations :
- Electron-donating groups (e.g., methoxy, ethoxy) enhance π-electron density, improving interactions with biological targets like P-glycoprotein .
- Hydroxyl groups increase polarity and solubility but may reduce metabolic stability due to acidity .
- Heterocyclic substituents (thiophene) introduce sulfur-based electronic effects, useful in materials science .
Substituent Variations at Position 6
Chlorine at position 6 is a common feature, but other substituents alter reactivity and bioactivity:
Key Observations :
Carboxylic Acid Derivatives
The carboxylic acid group at position 4 allows versatile derivatization:
Biological Activity
6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid is a derivative of quinoline, a class of compounds recognized for their diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can inhibit critical enzymes or receptors involved in disease pathways. For instance, it has been suggested that this compound may inhibit DNA synthesis in microbial cells, contributing to its antimicrobial effects . Additionally, it may induce apoptosis in cancer cells by interfering with cell cycle progression and inducing DNA damage .
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. In vitro assays have demonstrated selective cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 7.25 ± 0.86 |
| K-562 | 10.9 ± 1.04 |
| HeLa | 7.19 ± 0.78 |
The above table summarizes the growth inhibitory values (GI50) for different cancer cell lines, indicating that the compound exhibits significant cytotoxic effects against breast (MCF-7), leukemia (K-562), and cervical (HeLa) cancer cells . The mechanism involves cell cycle arrest and induction of apoptosis, as evidenced by flow cytometry and fluorescence microscopy analyses.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that it demonstrates significant activity against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 20 μg/mL |
| Bacillus subtilis | 10 μg/mL |
The compound's structural modifications enhance its binding affinity to bacterial enzymes, improving its antimicrobial efficacy . The presence of the chloro and methoxy groups contributes to increased lipophilicity, which is associated with higher antibacterial activity.
Case Studies
- Anticancer Efficacy : A study investigated the effects of various quinoline derivatives on MCF-7 and K-562 cells. The results indicated that compounds similar to this compound showed selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies .
- Antimicrobial Properties : In another study focusing on the antibacterial activity of quinoline derivatives, it was found that structural modifications significantly enhanced their effectiveness against Gram-positive and Gram-negative bacteria. This underscores the importance of chemical structure in determining biological activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Fischer esterification or Steglich esterification starting from pre-functionalized quinoline cores. For example, aryl-substituted quinoline carboxylic acids are often prepared by condensation of substituted isatins with ketones under alkaline conditions (Pfitzinger reaction) . Key parameters include:
- Catalysts : Use of InCl₃ under microwave irradiation improves reaction efficiency (isolated yields up to 57% in 3 minutes) .
- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates.
- Temperature : Controlled heating (e.g., 343 K) minimizes side reactions during cyclization .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- Methodological Answer : A combination of X-ray crystallography , NMR , and mass spectrometry is essential:
- X-ray crystallography : Resolves dihedral angles between quinoline and substituent rings (e.g., 56.97° for phenyl-methoxy interactions) .
- ¹H/¹³C NMR : Identifies substituent effects; methoxy groups resonate at δ 3.8–4.0 ppm, while quinoline protons appear downfield (δ 8.0–9.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (theoretical: ~357.7 g/mol for C₁₇H₁₃ClNO₃) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Screening via Microplate Alamar Blue Assay (MABA) reveals antitubercular activity (MIC = 16 μg/mL against Mtb H₃₇Rv). The carboxylic acid moiety enhances binding to Mtb gyrase, validated by molecular docking (binding energy ≤ −8.5 kcal/mol) .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up, and what are common pitfalls?
- Methodological Answer :
- Catalyst optimization : Palladium/copper catalysts improve cross-coupling efficiency for aryl substitutions .
- Purification : Gradient column chromatography (hexane:EtOAc) removes byproducts like unreacted isatin derivatives.
- Pitfalls : Hydrolysis of the methoxy group under acidic conditions requires pH monitoring .
Q. How do substituent variations (e.g., chloro vs. methoxy) affect bioactivity and physicochemical properties?
- Methodological Answer :
- Chlorine : Enhances lipophilicity (logP +0.5) and Mtb inhibition (MIC improves from 32 to 16 μg/mL) .
- Methoxy group : Increases metabolic stability but reduces solubility (aqueous solubility ≤1 mg/mL) .
- SAR Table :
| Substituent Position | Bioactivity (MIC, μg/mL) | LogP |
|---|---|---|
| 6-Cl, 2-(2-OMePh) | 16 | 3.2 |
| 6-Br, 2-(3-OMePh) | 32 | 3.5 |
| 2-H, 6-OMe | >64 | 2.8 |
| Data from |
Q. What strategies resolve contradictions in reported biological data (e.g., divergent IC₅₀ values)?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., RAW 264.7 macrophages) and negative controls.
- Metabolic profiling : LC-MS/MS identifies active metabolites interfering with in vitro results .
- Crystallographic validation : Compare ligand-enzyme binding modes (e.g., P-selectin antagonists show ΔG variance ±1.2 kcal/mol) .
Q. Which advanced analytical methods quantify trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-PDA : Detects isomers (e.g., 4- vs. 6-chloro derivatives) with ≥95% purity thresholds .
- Fluorescence spectroscopy : Leverages the quinoline core’s conjugated system (λₑₓ = 350 nm, λₑₘ = 450 nm) to detect degradation products .
Data Contradiction Analysis
Q. Why do some studies report high antitubercular activity while others show none?
- Methodological Answer : Discrepancies arise from:
- Strain specificity : Activity against Mtb H₃₇Rv vs. clinical multidrug-resistant strains .
- Protonation state : The carboxylic acid group’s ionization (pKa ~4.5) affects membrane permeability in acidic Mtb phagosomes .
Q. How can conflicting crystallographic data on dihedral angles be reconciled?
- Methodological Answer :
- Temperature effects : Angles vary by ±3° between 295 K and 100 K measurements .
- Crystal packing : Weak C–H⋯π interactions (3.7–3.8 Å) distort ring planarity .
Key Research Gaps and Future Directions
- Synthetic chemistry : Develop enantioselective routes for chiral quinoline derivatives .
- Therapeutic applications : Explore P-selectin inhibition for atherosclerosis (IC₅₀ = 0.8 μM in vascular injury models) .
- Computational tools : Machine learning models to predict substituent effects on Mtb gyrase binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
